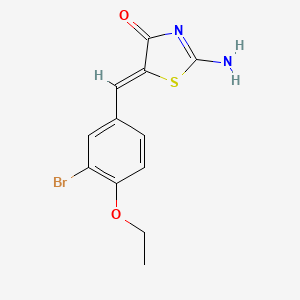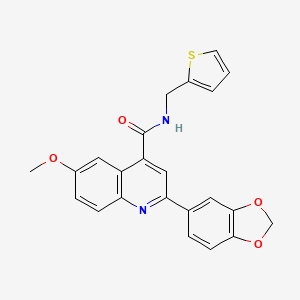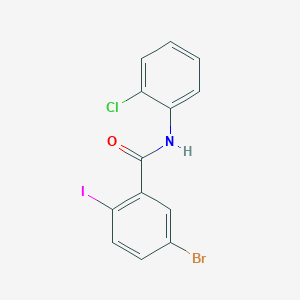![molecular formula C12H15N7 B6077619 N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B6077619.png)
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine, also known as MRS 1754, is a selective antagonist of the A2B adenosine receptor. Adenosine receptors are G protein-coupled receptors that are activated by adenosine, a nucleoside that is released by cells during stress or injury. Adenosine receptors play a role in a wide range of physiological processes, including regulation of blood flow, neurotransmitter release, and inflammation.
Mecanismo De Acción
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 is a selective antagonist of the A2B adenosine receptor. Antagonists bind to receptors but do not activate them, thereby blocking the effects of the endogenous ligand. This compound 1754 binds to the A2B adenosine receptor with high affinity and specificity, inhibiting its activation by adenosine. This blockade of the A2B adenosine receptor has been shown to have a wide range of effects on various physiological processes.
Biochemical and Physiological Effects:
This compound 1754 has been shown to have a wide range of biochemical and physiological effects. For example, this compound 1754 has been shown to reduce inflammation in animal models of inflammatory disease. This compound 1754 has also been shown to reduce the proliferation of cancer cells in vitro. Other studies have shown that this compound 1754 can modulate the release of neurotransmitters and regulate blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has several advantages for use in lab experiments. It is highly selective for the A2B adenosine receptor, which allows for specific targeting of this receptor in studies. This compound 1754 is also relatively stable and can be used in a variety of experimental conditions. However, there are also limitations to the use of this compound 1754. For example, it is not a completely selective antagonist and can bind to other adenosine receptors at high concentrations. Additionally, the effects of this compound 1754 on different physiological processes can be complex and difficult to interpret.
Direcciones Futuras
There are many potential future directions for research on N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754. One area of interest is the role of A2B adenosine receptors in cancer. Studies have shown that A2B adenosine receptors are upregulated in many types of cancer, and inhibition of these receptors may have therapeutic potential. Another area of interest is the role of A2B adenosine receptors in the regulation of blood flow and cardiovascular disease. Finally, further research is needed to fully understand the complex effects of this compound 1754 on various physiological processes.
Métodos De Síntesis
The synthesis of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 involves several steps, including the reaction of 2-methylimidazole with 3-bromopropylamine to form 3-(2-methyl-1H-imidazol-1-yl)propylamine. This intermediate is then reacted with 6-chloropurine to form this compound 1754. The synthesis of this compound 1754 has been described in several publications and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been used extensively in scientific research to study the role of adenosine receptors in various physiological processes. For example, this compound 1754 has been used to investigate the role of A2B adenosine receptors in the regulation of inflammation. Studies have shown that activation of A2B adenosine receptors promotes the release of inflammatory cytokines, while inhibition of these receptors reduces inflammation.
Propiedades
IUPAC Name |
N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7/c1-9-13-4-6-19(9)5-2-3-14-11-10-12(16-7-15-10)18-8-17-11/h4,6-8H,2-3,5H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNJYJWOHVLCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-oxo-1-(3-phenylpropyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6077537.png)

![1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077548.png)

![N-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6077566.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6077576.png)
![ethyl 4-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6077583.png)
![2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6077584.png)

![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)

![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)
![4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
